REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([CH:8]=[O:9])[CH:5]=[CH:4][N:3]=1.C([O-])([O-])[O:11][CH2:12][CH3:13].[C:16]1(C)C=CC(S(O)(=O)=O)=C[CH:17]=1>C(O)C>[Cl:1][C:2]1[CH:7]=[C:6]([CH:8]([O:11][CH2:12][CH3:13])[O:9][CH2:16][CH3:17])[CH:5]=[CH:4][N:3]=1
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)C=O
|
Name
|
ethyl orthoformate
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(OCC)([O-])[O-]
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 1 hour
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Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated
|
Type
|
WASH
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Details
|
washed with a saturated aqueous solution of sodium hydrogen carbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous solution of sodium chloride, and dried
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)C(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 855.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |